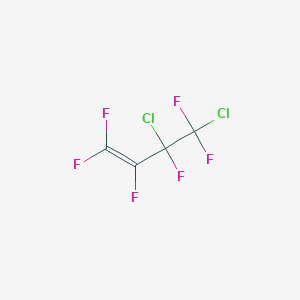
3,4-Dichlorohexafluoro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorohexafluoro-1-butene is a chemical compound with the molecular formula C4Cl2F6. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. This compound is often used in various industrial applications due to its chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dichlorohexafluoro-1-butene typically involves the carbonylation of ethylene using carbon fluoride as the catalyst . Another method includes preheating chlorotrifluoroethylene to a temperature range of 160-250°C, followed by splitting the preheated material at 350-500°C to form a mixture of this compound and 1,2-dichlorohexafluorocyclobutane .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using high-yield methods that involve the recycling of by-products to improve efficiency. For example, the separated 1,2-dichlorohexafluorocyclobutane can be cycled back to the preheating step to maximize the yield .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichlorohexafluoro-1-butene undergoes various chemical reactions, including:
Oxidation: It can be converted to hexafluoropropylene oxide by reacting with oxygen in an epoxidation reaction.
Substitution: The compound can react with sodium hydroxide to produce 3,4-dichlorohexafluorobutyric acid and dichloroacetic acid.
Common Reagents and Conditions
Oxidation: Oxygen is used as the reagent in the presence of a catalyst.
Substitution: Sodium hydroxide is commonly used as the reagent.
Major Products
Oxidation: Hexafluoropropylene oxide (HFPO)
Substitution: 3,4-Dichlorohexafluorobutyric acid and dichloroacetic acid.
Aplicaciones Científicas De Investigación
3,4-Dichlorohexafluoro-1-butene is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorohexafluoro-1-butene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichlorohexafluorocyclobutane
- Hexafluoropropylene oxide
- Pentafluoropropene
Uniqueness
3,4-Dichlorohexafluoro-1-butene is unique due to its combination of chlorine and fluorine atoms, which provides it with distinct chemical properties that are not found in similar compounds. This uniqueness makes it valuable in specific industrial and research applications .
Propiedades
IUPAC Name |
3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-3(10,4(6,11)12)1(7)2(8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXMLHQBFNLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)Cl)(F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023018 |
Source


|
| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-21-1 |
Source


|
| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
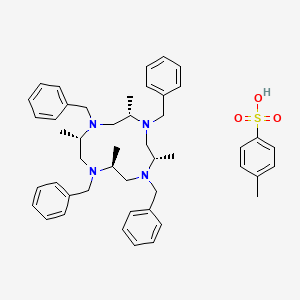


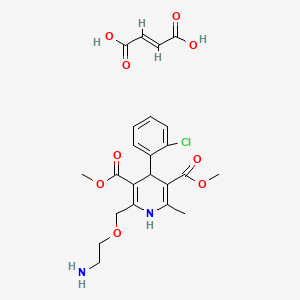
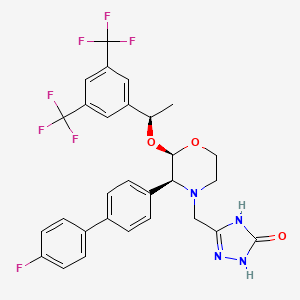
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
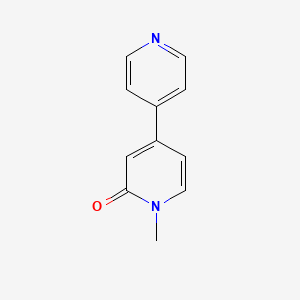

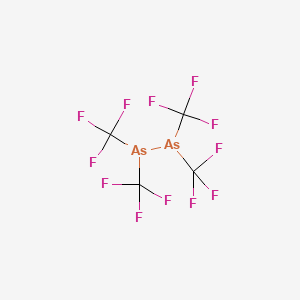

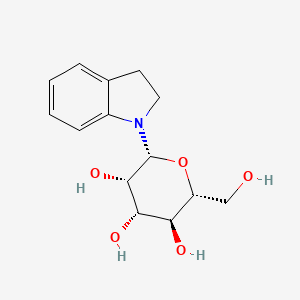
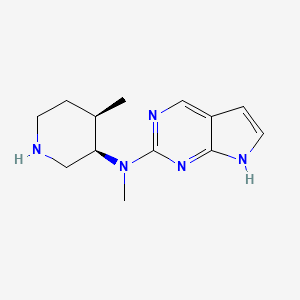
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
